REACTION_CXSMILES
|
[Na+:1].[O:2]([CH2:9][CH2:10][CH2:11][CH2:12][S:13]([O-:16])(=[O:15])=[O:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(Cl)([Cl:19])=O.CN(C=O)C>C1C=CC=CC=1>[O:2]([CH2:9][CH2:10][CH2:11][CH2:12][S:13]([Cl:19])(=[O:16])=[O:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Na+:1].[O:2]([CH2:9][CH2:10][CH2:11][CH2:12][S:13]([O-:16])(=[O:14])=[O:15])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,6.7|
|
Name
|
15
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Na+].O(C1=CC=CC=C1)CCCCS(=O)(=O)[O-]
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCCCS(=O)(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].O(C1=CC=CC=C1)CCCCS(=O)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.434 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |